molecular formula C11H16ClNO2 B13575370 (3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride

(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride

Cat. No.: B13575370
M. Wt: 229.70 g/mol
InChI Key: LQJRBVUZUZRURL-PPHPATTJSA-N
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Description

Theoretical Frameworks for β-Amino Acid-Based Molecular Recognition

β-amino acids, characterized by a two-carbon spacer between amine and carboxyl termini, enable unique structural and functional mimicry of natural α-amino acid peptides. Unlike their α-counterparts, β-amino acids exhibit enhanced stereochemical diversity due to the presence of two chiral centers (C2 and C3), yielding four possible diastereoisomers for a given side chain. This diversity expands the design space for peptidomimetics, allowing precise tuning of side chain topology to match target binding pockets.

The (3S)-3-(methylamino)-4-phenylbutanoic acid scaffold exemplifies this principle. Its phenyl group provides hydrophobic interactions comparable to aromatic residues in α-helices, while the methylamino substituent introduces a secondary amine capable of hydrogen bonding or electrostatic interactions. Computational studies of analogous β-amino acids reveal that the phenyl group stabilizes extended conformations through π-π stacking, whereas the methylamino group induces local rigidity, favoring binding-competent states.

α/β-Peptide hybrids, which intercalate β-amino acids into α-helical sequences, demonstrate that β-residues can preserve native binding interfaces while altering backbone dynamics. For instance, ααβαααβ repeat patterns in Bim BH3 domain mimics retain high affinity for Bcl-xL by maintaining critical side chain orientations, despite 25–33% β-residue incorporation. The target compound’s structure suggests similar compatibility with helical mimetics, as its phenyl and methylamino groups could occupy positions analogous to i, i+3, and i+7 residues in α-helices.

Conformational Restriction Mechanisms in Chiral Scaffold Optimization

Conformational restriction is critical for reducing entropic penalties during target binding. β-amino acids achieve this through steric effects, hydrogen bonding, and cyclic constraints. The (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride employs a phenyl group at C4 to restrict rotation about the C3-C4 bond, enforcing a staggered conformation that preorganizes the molecule for receptor engagement. This mimics strategies observed in cyclic β-residues, where five-membered rings lock backbone dihedrals near ideal α-helical values (ϕ ≈ −60°, ψ ≈ −40°).

Comparative studies of β^3^- versus cyclic β-residues show that rigidity enhances both binding affinity and proteolytic stability. For example, Bcl-xL-binding α/β-peptides with cyclic β-residues exhibit 10-fold higher selectivity over Mcl-1 compared to β^3^-analogues. The methylamino group in the target compound may similarly restrict flexibility, as its N-methyl substituent introduces steric hindrance that limits rotation around the C2-N bond. Nuclear magnetic resonance (NMR) analyses of related β-amino acids reveal that such substitutions reduce the entropy of folding by 2.1–3.4 kcal/mol, favoring preorganized states.

Proteolytic Resistance Enhancement Through Backbone Modification

Proteolytic resistance is a hallmark of β-amino acid peptidomimetics. Enzymes like proteinase K cleave α-peptide bonds 100-fold faster than α/β-hybrids, as β-residues disrupt substrate alignment in protease active sites. The (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride leverages two protective features:

  • Backbone Alteration : The β-amino acid structure eliminates the canonical α-peptide bond, reducing recognition by serine proteases that require specific N-H hydrogen bonding patterns.
  • Steric Shielding : The phenyl and methylamino groups create a steric barrier that hinders enzyme access. Molecular dynamics simulations show that bulky γ-substituents increase the energy barrier for proteolysis by 4–6 kcal/mol.

In vitro assays of analogous compounds demonstrate half-life extensions from <1 hour (α-peptide) to >24 hours (α/β-peptide) in human plasma. The hydrochloride salt further enhances solubility, ensuring bioavailability without compromising stability—a balance critical for oral administration.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3S)-3-(methylamino)-4-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

LQJRBVUZUZRURL-PPHPATTJSA-N

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CC(=O)O.Cl

Canonical SMILES

CNC(CC1=CC=CC=C1)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

One common approach is the asymmetric synthesis starting from chiral precursors or employing chiral catalysts to induce stereoselectivity. For example, the synthesis may begin with a chiral amino acid or a chiral auxiliary that directs the methylamino substitution at the 3-position.

  • Typical starting materials include substituted phenylbutanoic acid derivatives.
  • Methylation of the amino group can be achieved using reagents such as iodomethane under controlled conditions.
  • Hydrochloride salt formation is carried out by passing dry hydrogen chloride gas through a solution of the free base in an appropriate solvent, such as ethanol or ethyl acetate, to precipitate the hydrochloride salt.

Resolution of Racemic Mixtures

Alternatively, racemic mixtures of 3-(methylamino)-4-phenylbutanoic acid can be resolved by:

  • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
  • Fractional crystallization to separate the (3S) enantiomer.
  • Subsequent conversion to the hydrochloride salt.

Salt Formation

The hydrochloride salt is typically prepared by:

  • Dissolving the free base in anhydrous solvent.
  • Bubbling dry hydrogen chloride gas through the solution under controlled temperature.
  • Isolating the hydrochloride salt by filtration or crystallization.

This step improves the compound’s stability, solubility, and handling properties.

Representative Experimental Procedure

A generalized synthetic procedure based on literature and patent data is as follows:

Step Reagents/Conditions Description
1 Starting material: (3S)-3-amino-4-phenylbutanoic acid or derivative Chiral precursor or racemic mixture
2 Methylation agent: Iodomethane or methyl iodide Methylation of the amino group under basic or neutral conditions
3 Solvent: Ethanol or ethyl acetate Medium for reaction and salt formation
4 Dry HCl gas Passed through solution to form hydrochloride salt
5 Temperature: 0–25 °C Controlled to optimize crystallization
6 Isolation Filtration and drying of the hydrochloride salt

Research Outcomes and Analytical Data

Yield and Purity

  • Yields typically range from 70% to 90%, depending on the purity of starting materials and reaction conditions.
  • High-performance liquid chromatography (HPLC) and chiral chromatography confirm enantiomeric excess (ee) values above 95% for asymmetric syntheses.
  • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the structural integrity.

Crystallography

  • X-ray crystallographic studies confirm the stereochemistry and salt formation.
  • The hydrochloride salt exhibits characteristic hydrogen bonding networks stabilizing the crystal lattice.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Stereoselectivity
Asymmetric synthesis High enantiomeric purity; fewer steps Requires chiral catalysts or auxiliaries 75–90% >95% ee
Resolution of racemate Uses readily available racemic mixtures Additional separation steps; lower efficiency 60–80% Variable
Direct methylation + salt formation Simple and scalable May require purification steps 70–85% Depends on starting material

Summary and Industrial Relevance

The preparation of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves well-established synthetic organic chemistry techniques, emphasizing stereochemical control and salt formation for pharmaceutical utility. Current methods favor asymmetric synthesis for high enantiomeric purity, while resolution remains an alternative when chiral catalysts are unavailable.

The hydrochloride salt form is preferred for stability and handling in drug development. The described procedures are scalable and amenable to industrial production, balancing cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and chiral chemistry.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by:

    Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways Involved: Affecting signaling pathways related to pain perception and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in phenyl substituents, amino group modifications, and stereochemistry. These differences influence lipophilicity, acidity, and bioavailability.

Structural and Substituent Variations

Table 1: Key Structural Differences and Implications
Compound NameSubstituent on PhenylAmino Group SubstitutionSalt FormKey Properties and Implications
(3S)-3-(Methylamino)-4-phenylbutanoic acid HClNone (plain phenyl)MethylaminoHydrochlorideModerate lipophilicity (logP ~2.1*); basic amino group enhances solubility in acidic environments .
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl3-TrifluoromethylAminoHydrochlorideIncreased lipophilicity (logP ~2.8*) due to CF₃; strong electron-withdrawing effect lowers pKa of carboxylic acid, enhancing solubility at physiological pH .
(S)-3-Amino-4-(3-Cl-phenyl)butanoic acid HCl3-ChloroAminoHydrochlorideHigher logP (~2.5*) than parent compound; chlorine’s electronegativity may improve receptor binding via halogen interactions .
(R)-3-Amino-4-(2,4-Cl₂-phenyl)butanoic acid HCl2,4-DichloroAminoHydrochlorideSteric hindrance and increased logP (~3.0*) may reduce metabolic clearance but limit aqueous solubility .

*Estimated logP values based on substituent contributions (Cl: +0.71, CF₃: +0.88, CH₃NH: +0.15).

Key Observations:

    Trifluoromethyl vs. Chlorine Substituents: Chlorinated analogs exhibit higher logP values, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents .

Stereochemical Comparisons

The (3S)-configuration is essential for the target compound’s activity. For example:

    (1R,3S)-Benazepril Hydrochloride: A related benzazepine derivative with (1R,3S)-stereochemistry demonstrates how enantiomeric differences drastically alter angiotensin-converting enzyme (ACE) inhibition efficacy. The (3S)-configuration in the target compound may similarly influence receptor binding . (R)-3-Amino-4-(2,4-Cl₂-phenyl)butanoic acid HCl: The R-enantiomer of a dichloro analog likely exhibits distinct pharmacokinetics, emphasizing the importance of chiral resolution in drug development .

Purity and Impurity Profiles

Pharmaceutical-grade compounds like Alfuzosin Hydrochloride require stringent purity standards (NLT 99.0%) . Impurities in related compounds, such as benazepril ethyl ester or benzazepine derivatives, highlight the need for rigorous analytical controls during synthesis of the target compound to avoid byproducts that could compromise safety or efficacy .

Biological Activity

(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride, often referred to as a derivative of phenylalanine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

The compound's structural formula can be represented as follows:

C11H16ClN1O2\text{C}_11\text{H}_{16}\text{Cl}\text{N}_1\text{O}_2

This compound features a chiral center, which is crucial for its biological activity, particularly in interactions with biological receptors.

Research indicates that (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride may exert its effects through several mechanisms:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving glutamate and GABA, which are critical for synaptic transmission and plasticity.
  • Receptor Binding : It has been shown to bind selectively to certain receptors, potentially affecting pathways involved in mood regulation and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Studies have suggested that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonin levels, thus contributing to mood elevation.
  • Cognitive Enhancement : Preliminary findings indicate potential benefits in enhancing memory and learning processes, possibly through modulation of cholinergic activity.

Data Tables

Biological Activity Effect Reference
AntidepressantIncreased serotonin levels
Cognitive enhancementImproved memory performance
NeuroprotectiveReduced neuronal apoptosis

Case Study 1: Antidepressant Efficacy

A recent study conducted on rodents demonstrated that administration of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and the tail suspension test as behavioral assays, showing a marked increase in mobility among treated subjects compared to controls.

Case Study 2: Cognitive Function Improvement

In another investigation involving aged rats, the compound was administered over a period of four weeks. Results indicated enhanced performance in maze navigation tasks, suggesting improvements in spatial learning and memory retention. The underlying mechanism was hypothesized to involve increased acetylcholine release in the hippocampus.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride. Key findings include:

  • Bioavailability : Studies show that the compound has favorable bioavailability when administered orally.
  • Safety Profile : Toxicological assessments indicate low toxicity at therapeutic doses, with no significant adverse effects observed in long-term studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride, and how can stereochemical control be achieved?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure starting materials like (S)-amino acids can be coupled with phenylbutanoic acid derivatives via peptide coupling reagents (e.g., EDC/NHS) . The hydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., methanol). Key parameters include:

  • Reaction Temperature : 0–25°C to minimize racemization.
  • Purification : Recrystallization from ethanol/water mixtures enhances enantiomeric purity (>99% ee) .
  • Table : Comparison of Synthetic Routes
RouteYield (%)Purity (%)Stereocontrol Method
Chiral Pool65–7598–99(S)-Amino acid precursor
Asymmetric Catalysis50–6095–97Chiral ligands (e.g., BINAP)

Q. How can the purity and enantiomeric excess of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride be validated?

  • Methodological Answer :

  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Retention times distinguish enantiomers .
  • NMR : 1^1H-NMR in D2_2O confirms the absence of organic impurities; integration of methylamino protons (δ 2.4–2.6 ppm) verifies stoichiometry .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C11_{11}H15_{15}ClNO2_2) within ±0.3% .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride during scale-up?

  • Methodological Answer :

  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze the undesired (R)-enantiomer in ester precursors .
  • Crystallization-Induced Diastereomer Transformation : Add a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles .
  • Critical Factor : Solvent polarity (e.g., acetone vs. ethyl acetate) impacts crystal lattice stability and enantiomer segregation efficiency .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : The hydrochloride form increases aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4) compared to the free base (<5 mg/mL) due to ionic dissociation .
  • Stability : Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days. Degradation products include oxidized phenyl rings (HPLC-MS) and decarboxylated analogs .
  • Table : Physicochemical Properties
PropertyValueMethod
logP1.2 ± 0.1Shake-flask (octanol/water)
pKa3.1 (carboxylic acid), 9.8 (amine)Potentiometric titration

Q. What computational models predict the interaction of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride with biological targets (e.g., neurotransmitter transporters)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to homology models of monoamine transporters. Key interactions include hydrogen bonding between the carboxylic acid and Asp79^{79} of the SLC6A3 dopamine transporter .
  • QSAR : Correlate substituent effects (e.g., phenyl ring fluorination) with inhibitory potency (IC50_{50}) using Hammett constants and 3D descriptors .
  • Validation : Compare computational predictions with in vitro uptake assays (e.g., 3^3H-dopamine uptake in HEK293 cells expressing SLC6A3) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Evaluation : Prioritize studies using validated reference standards (e.g., USP-grade) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
  • Experimental Variables : Control buffer composition (e.g., divalent cations affect transporter activity) and cell passage number (≤10 for consistent expression levels) .
  • Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare IC50_{50} values across studies and identify systemic biases .

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